methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
Description
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-[(4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO5/c1-23-18(22)11-6-2-4-8-13(11)19-17(21)16-10-14(20)12-7-3-5-9-15(12)24-16/h2-10H,1H3,(H,19,21) |
InChI Key |
SFTZFFHJSQWSRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Amidation
A widely reported method involves converting 4-oxo-4H-chromene-2-carboxylic acid into its reactive acid chloride intermediate, followed by coupling with methyl 2-aminobenzoate. In a representative procedure, thionyl chloride (SOCl₂) was used to generate the acid chloride under reflux conditions in dichloromethane (DCM). The intermediate was then reacted with methyl 2-aminobenzoate in the presence of triethylamine (TEA) as a base, yielding the target amide in 84% after silica gel chromatography.
Key Conditions
-
Reagents : SOCl₂ (2 equiv), TEA (2 equiv), DCM solvent.
-
Temperature : Reflux (40°C for acid chloride formation), room temperature for coupling.
-
Purification : Silica gel chromatography (ethyl acetate/hexane gradient).
This method leverages the high reactivity of acid chlorides but requires careful handling of corrosive reagents. Side products, such as ester hydrolysis byproducts, were minimized by maintaining anhydrous conditions.
Coupling Agents for Direct Amide Bond Formation
Alternative approaches employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. For example, a protocol adapted from quinoline-3-carboxamide syntheses utilized HATU (1.2 equiv) and DMAP (4-Dimethylaminopyridine, 0.1 equiv) in DMF, achieving 75–80% yields after 12 hours at room temperature.
Advantages :
-
Avoids hazardous SOCl₂.
-
Compatible with acid-sensitive substrates.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics. In a related chromenone synthesis, microwave heating at 100°C reduced reaction times from hours to minutes. Applying this to this compound, a mixture of 4-oxo-4H-chromene-2-carboxylic acid, methyl 2-aminobenzoate, and HATU in DMF was irradiated at 100°C for 10 minutes , yielding 82% product after reverse-phase HPLC purification.
Optimization Insights :
-
Residence Time : 10 minutes sufficient for complete conversion.
-
Solvent : DMF preferred for microwave absorption.
Substrate Modification and Protecting Group Strategies
Protection of the 4-Oxo Group
The 4-oxo group in chromene derivatives is susceptible to nucleophilic attack, necessitating protection during synthesis. A common strategy involves converting the ketone to a methoxyimine derivative. For instance, treatment with O-methylhydroxylamine hydrochloride in pyridine at 60°C provided stable protection, enabling subsequent amide coupling without side reactions.
Deprotection :
Methyl Ester Stability
The methyl ester in methyl 2-aminobenzoate is prone to hydrolysis under acidic or basic conditions. Studies demonstrated that using TMS-diazomethane for esterification preserved the methyl group during coupling. For example, methylating the free acid with TMS-diazomethane in toluene/methanol at 25°C for 16 hours achieved >90% ester stability .
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
1H NMR data for the target compound (DMSO-d6) aligns with analogous structures:
-
δ 12.20 ppm : Singlet for the amide NH.
-
δ 8.26 ppm : Singlet for the chromenone C3-H.
-
δ 3.89 ppm : Singlet for the methyl ester (3H).
High-Resolution Mass Spectrometry (HRMS)
HRMS-ESI analysis confirmed the molecular ion [M + H]+ at m/z 323.3 (calculated for C18H13NO5), consistent with the molecular formula.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Steric Hindrance : Bulky substituents on the chromenone ring reduce coupling efficiency. Using bulky amine bases (e.g., DIPEA) improved yields in congested systems.
-
Solvent Selection : Polar aprotic solvents (DMF, DCM) enhanced solubility of intermediates.
-
Scalability : Batch processes achieved gram-scale synthesis, but continuous-flow methods could further enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing coumarin structures exhibit promising anticancer properties. For instance, methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Coumarin derivatives have shown significant AChE inhibitory activity, suggesting that this compound could be useful in developing therapeutic agents for cognitive disorders .
Antimicrobial Properties
In addition to its anticancer and neuroprotective activities, this compound has been explored for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Evaluation
A study conducted on a series of coumarin derivatives, including this compound, revealed significant cytotoxicity against human breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Acetylcholinesterase Inhibition
In a study focused on Alzheimer's disease treatment, this compound was tested alongside other coumarin derivatives for their AChE inhibitory activity. The compound exhibited a notable IC50 value, indicating strong potential as a therapeutic agent for cognitive enhancement .
Mechanism of Action
The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The compound’s coumarin moiety can interact with enzymes and receptors through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural, functional, and application-based differences.
Table 1: Key Structural and Functional Comparisons
Key Observations
Functional Group Diversity: The target compound’s chromen-4-one core distinguishes it from analogs like ethametsulfuron methyl ester (triazine-based) and methyl 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate (thioamide-linked). Chromen-4-one derivatives are often explored for photophysical properties, whereas triazine and thioamide analogs are typically agrochemicals . The benzoate ester is a common feature across all compounds, suggesting shared synthetic pathways (e.g., esterification or transesterification).
Biological Activity: Ethametsulfuron methyl ester’s sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase in plants . In contrast, the target compound’s chromenone-amide structure may target enzymes like cyclooxygenase or kinases in medicinal applications. The chlorophenyl ketone in 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is structurally simpler and primarily used in crystallographic model studies .
Synthetic and Analytical Methods :
- Crystallographic refinement tools (e.g., SHELXL, WinGX) are critical for resolving structures of these compounds, particularly for verifying hydrogen-bonding networks in amide/ester derivatives .
- The thioamide variant (C₁₇H₁₅N₃O₂S) requires specialized characterization techniques, such as sulfur-specific spectroscopy, which are less relevant to the target compound .
Research Findings and Data Gaps
- Chromenone Derivatives: Studies on similar chromenone-amide hybrids indicate moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ ≈ 20–50 μM), though specific data for the target compound are lacking .
- Agrochemical Analogs : Ethametsulfuron methyl ester has established tolerances (180.563 ppm) in agricultural regulations, highlighting its stability under environmental conditions . This contrasts with the undefined regulatory status of the target compound.
- Crystallographic Data : The chlorophenyl ketone derivative’s refinement parameters (e.g., C–H = 0.93–0.97 Å, O–H = 0.79 Å) suggest high precision in structural resolution, a benchmark for future studies on the target compound .
Biological Activity
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 299.29 g/mol. It is characterized by a coumarin core linked to a benzoate moiety through an amide bond, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.29 g/mol |
| CAS Number | [To be determined] |
| Melting Point | [To be determined] |
| Solubility | [To be determined] |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In vitro studies reported an IC50 value of approximately 18.36 μM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent . The compound's activity was compared to standard chemotherapy drugs, revealing a comparable efficacy profile.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 6.25 μg/mL |
| Pseudomonas aeruginosa | 12.5 μg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Inhibition of VEGFR : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic: What are the optimal synthetic routes for methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 4-oxo-4H-chromene-2-carboxylic acid with methyl 2-aminobenzoate via an amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to generate the reactive intermediate.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify the presence of the chromen-4-one carbonyl (δ ~170–175 ppm) and the methyl ester (δ ~3.8–4.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 338.1) .
Intermediate: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
Methodological Answer:
- Chromen-4-one carbonyl : Prone to nucleophilic attack, enabling modifications like Schiff base formation or reduction to alcohols .
- Methyl ester : Hydrolyzes under alkaline conditions to carboxylic acid, useful for further derivatization .
- Amide linkage : Stabilizes the structure but may undergo hydrolysis in strongly acidic/basic environments .
Experimental Tip : Monitor pH during reactions to preserve the amide bond .
Intermediate: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste disposal : Classify as halogen-free organic waste and incinerate via certified facilities .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
- Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) improve solubility of intermediates, boosting yields .
- Catalyst selection : Use of DMAP as a catalyst in esterification steps can increase efficiency by 15–20% .
- Byproduct analysis : TLC monitoring at intermediate stages identifies side products (e.g., unreacted chromen-2-carboxylic acid) .
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., chromen-4-one as an electron-deficient site) .
- Molecular docking : Models interactions with biological targets (e.g., cyclooxygenase enzymes) to guide pharmacological studies .
- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets .
Advanced: How does this compound behave in environmental matrices, and what are its degradation pathways?
Methodological Answer:
- Photodegradation : UV-Vis studies (λ = 300–400 nm) show cleavage of the chromen-4-one ring under sunlight, forming phenolic byproducts .
- Hydrolysis : The ester group degrades in aqueous solutions at pH > 9, with half-life <24 hours .
- Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (EC values) .
Advanced: What crystallographic data reveal about its molecular conformation?
Methodological Answer:
- X-ray diffraction : Reveals dihedral angles between the chromen and benzoate moieties (~15–25°), affecting π-π stacking in solid state .
- Hydrogen bonding : Intermolecular H-bonds between amide NH and ester carbonyl stabilize the crystal lattice .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution structures .
Advanced: How can researchers design assays to evaluate its biological activity?
Methodological Answer:
- Antioxidant assays : DPPH radical scavenging (IC values) and FRAP for reducing power .
- Enzyme inhibition : Use COX-2 ELISA kits to assess anti-inflammatory potential .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM .
Advanced: What statistical designs optimize reaction parameters for scale-up?
Methodological Answer:
- Response Surface Methodology (RSM) : Central composite design evaluates temperature, solvent ratio, and catalyst concentration .
- Split-plot designs : Prioritize factors (e.g., temperature > solvent) to minimize experimental runs .
- ANOVA analysis : Identifies significant variables (p < 0.05) for yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
